Cas no 1270506-85-8 (4-chloro-2-(morpholin-3-yl)phenol)

4-chloro-2-(morpholin-3-yl)phenol 化学的及び物理的性質
名前と識別子
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- 4-chloro-2-(morpholin-3-yl)phenol
- EN300-1985523
- 1270506-85-8
-
- インチ: 1S/C10H12ClNO2/c11-7-1-2-10(13)8(5-7)9-6-14-4-3-12-9/h1-2,5,9,12-13H,3-4,6H2
- InChIKey: XUYIDURSYNSFJW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C1COCCN1)O
計算された属性
- せいみつぶんしりょう: 213.0556563g/mol
- どういたいしつりょう: 213.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-chloro-2-(morpholin-3-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985523-1g |
4-chloro-2-(morpholin-3-yl)phenol |
1270506-85-8 | 1g |
$1414.0 | 2023-09-16 | ||
Enamine | EN300-1985523-10g |
4-chloro-2-(morpholin-3-yl)phenol |
1270506-85-8 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1985523-0.25g |
4-chloro-2-(morpholin-3-yl)phenol |
1270506-85-8 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1985523-0.5g |
4-chloro-2-(morpholin-3-yl)phenol |
1270506-85-8 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1985523-0.1g |
4-chloro-2-(morpholin-3-yl)phenol |
1270506-85-8 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1985523-1.0g |
4-chloro-2-(morpholin-3-yl)phenol |
1270506-85-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1985523-2.5g |
4-chloro-2-(morpholin-3-yl)phenol |
1270506-85-8 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1985523-0.05g |
4-chloro-2-(morpholin-3-yl)phenol |
1270506-85-8 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1985523-5g |
4-chloro-2-(morpholin-3-yl)phenol |
1270506-85-8 | 5g |
$4102.0 | 2023-09-16 |
4-chloro-2-(morpholin-3-yl)phenol 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
4-chloro-2-(morpholin-3-yl)phenolに関する追加情報
Recent Advances in the Study of 4-chloro-2-(morpholin-3-yl)phenol (CAS: 1270506-85-8)
In recent years, the compound 4-chloro-2-(morpholin-3-yl)phenol (CAS: 1270506-85-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique morpholine-phenol hybrid structure, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 4-chloro-2-(morpholin-3-yl)phenol. Recent publications have highlighted novel synthetic routes that improve yield and purity, addressing previous challenges in large-scale production. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a streamlined, cost-effective synthesis method that reduces the number of steps while maintaining high enantiomeric purity. This advancement is critical for facilitating further preclinical and clinical studies.
Pharmacological investigations have revealed that 4-chloro-2-(morpholin-3-yl)phenol exhibits notable activity against specific enzyme targets, particularly those involved in inflammatory and oncogenic pathways. In vitro and in vivo studies have shown its efficacy as a modulator of protein kinases, suggesting potential applications in treating cancers and autoimmune diseases. A recent study in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on PI3Kδ, a kinase implicated in B-cell malignancies, with an IC50 value in the nanomolar range.
Furthermore, the compound's pharmacokinetic profile has been a focal point of recent research. Studies have explored its bioavailability, metabolic stability, and tissue distribution, providing valuable insights for drug development. For example, a 2024 preclinical study highlighted its favorable blood-brain barrier penetration, opening avenues for potential neurological applications. However, challenges such as metabolic clearance rates and off-target effects remain areas for further optimization.
In conclusion, 4-chloro-2-(morpholin-3-yl)phenol (CAS: 1270506-85-8) represents a promising scaffold in medicinal chemistry, with recent advances underscoring its therapeutic potential and synthetic feasibility. Ongoing research aims to address remaining challenges and expand its applications, positioning it as a candidate for future drug development pipelines. Collaborative efforts between academic and industrial researchers will be pivotal in translating these findings into clinical benefits.
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